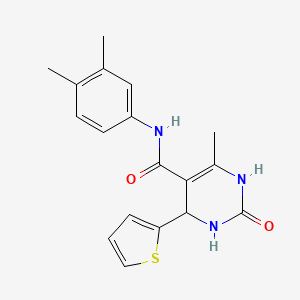

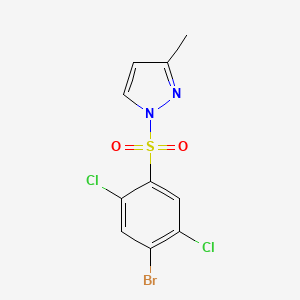

N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves heating a compound with ethyl acetoacetate at reflux temperature .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . The compound contains a thiophene ring, indicating it may have similar properties to other thiophene derivatives.Chemical Reactions Analysis

Thiophene derivatives exhibit a variety of reactions. For example, the synthesis of 2-nitrothiophenes involves stirring 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride at room temperature .Scientific Research Applications

Antimicrobial and Antifungal Activities

Antimicrobial Activity

Tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant inhibition on bacterial and fungal growth compared to standard drugs, indicating their potential as antimicrobial agents (J. Akbari et al., 2008).

Antifungal Activity Against Candida Albicans

Similar compounds have also been studied for their antifungal activities, particularly against Candida Albicans. The synthesized tetrahydropyrimidine-5-carboxamides showed promise as antifungal agents, suggesting the potential of related compounds in treating fungal infections (T. M. Zamaraeva et al., 2015).

Herbicidal Applications

- Herbicidal Activities: Novel compounds including tetrahydropyrimidine derivatives have been synthesized and tested for their herbicidal activities. Preliminary biological tests indicated good inhibitory activity against certain types of grasses, showcasing the potential of these compounds in agricultural applications (Liang Fu-b, 2014).

Future Directions

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-10-6-7-13(9-11(10)2)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYLDEYDNWMRJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)

![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)

![N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2371300.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2371309.png)